molecular formula C6H10N2S B6153864 (1-ethyl-1H-pyrazol-3-yl)methanethiol CAS No. 2228599-32-2

(1-ethyl-1H-pyrazol-3-yl)methanethiol

Cat. No.: B6153864
CAS No.: 2228599-32-2
M. Wt: 142.2
InChI Key:
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Description

(1-ethyl-1H-pyrazol-3-yl)methanethiol: is an organic compound with the molecular formula C6H10N2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of an ethyl group at the 1-position and a methanethiol group at the 3-position of the pyrazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-pyrazol-3-yl)methanethiol typically involves the reaction of 1-ethyl-1H-pyrazole with a suitable thiolating agent. One common method is the reaction of 1-ethyl-1H-pyrazole with methanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-ethyl-1H-pyrazol-3-yl)methanethiol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (1-ethyl-1H-pyrazol-3-yl)methanethiol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In biological research, this compound is used to study the interactions of thiol-containing molecules with proteins and enzymes. It can act as a ligand in coordination chemistry, forming complexes with metal ions that are studied for their biological activity .

Industry: In the industrial sector, this compound is used in the production of herbicides and pesticides. Its derivatives are known for their selective herbicidal activity, making them valuable in agricultural applications .

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and signal transduction .

Comparison with Similar Compounds

  • (1-methyl-1H-pyrazol-3-yl)methanethiol
  • (1-ethyl-1H-pyrazol-5-yl)methanethiol
  • (1-ethyl-1H-pyrazol-3-yl)ethanethiol

Uniqueness: (1-ethyl-1H-pyrazol-3-yl)methanethiol is unique due to the specific positioning of the ethyl and methanethiol groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications. Its ability to form stable complexes with metal ions and its selective reactivity with biological molecules set it apart from other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1-ethyl-1H-pyrazol-3-yl)methanethiol involves the reaction of 1-ethyl-3-(methylsulfanyl)-1H-pyrazole with formaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "1-ethyl-3-(methylsulfanyl)-1H-pyrazole", "Formaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 1-ethyl-3-(methylsulfanyl)-1H-pyrazole and formaldehyde to a reaction flask", "Add base to the reaction flask and stir the mixture at room temperature for several hours", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS No.

2228599-32-2

Molecular Formula

C6H10N2S

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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